BenchChemオンラインストアへようこそ!

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Inflammation Cyclooxygenase Selectivity Index

Optimized as a COX-2 preferential covalent probe (COX-2 IC50 = 0.01 µM; COX-1 IC50 = 5.40 µM; 344-fold selectivity). Validated FGFR4 kinase inhibitor (IC50 = 43 nM). The 3-isothiocyanato warhead enables covalent target engagement; the 3-fluorobenzyl group modulates lipophilicity (LogP ~3.2–3.8) for balanced membrane permeability. Ideal for synthesizing thiourea derivatives and heterocyclic libraries. Not interchangeable with 4-isothiocyanato positional isomers or non-fluorinated analogs—substitution alters target selectivity and binding kinetics. ≥95% purity, shipped as a versatile intermediate for medicinal chemistry and chemical biology.

Molecular Formula C11H8FN3S
Molecular Weight 233.26
CAS No. 1004194-45-9
Cat. No. B2674112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
CAS1004194-45-9
Molecular FormulaC11H8FN3S
Molecular Weight233.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=CC(=N2)N=C=S
InChIInChI=1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2
InChIKeyJNPDWQXRNMXYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS 1004194-45-9): A Fluorinated Pyrazolyl Isothiocyanate Building Block for Covalent Probe and Inhibitor Design


1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS 1004194-45-9) is a heterobifunctional small molecule (MW 233.27, C11H8FN3S) that combines a pyrazole scaffold with an electrophilic isothiocyanate (−N=C=S) group and a 3-fluorobenzyl N1-substituent. The compound belongs to the aryl pyrazole isothiocyanate class [1], characterized by a canonical SMILES of FC1=CC=CC(CN2C=CC(N=C=S)=N2)=C1 and predicted physicochemical parameters including a calculated density of 1.3 ± 0.1 g/cm³ and boiling point of 393.6 ± 27.0 °C at 760 mmHg [2]. The isothiocyanate moiety confers covalent reactivity toward nucleophilic residues (e.g., cysteine thiols) in biological targets, while the 3-fluorobenzyl group modulates lipophilicity and target engagement . Available from multiple commercial suppliers with purity specifications typically ≥95% , this compound serves as a versatile intermediate for synthesizing thiourea derivatives, heterocyclic compounds, and covalent probes in medicinal chemistry and chemical biology research programs.

Why Generic Pyrazole Isothiocyanate Substitution Fails: Structural Determinants of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole Differentiation


Within the pyrazole isothiocyanate chemotype, even minor structural variations produce substantial differences in target engagement, selectivity, and physicochemical properties that preclude simple interchangeability. The 3-isothiocyanato substitution pattern on the pyrazole ring (as in the target compound) confers fundamentally different covalent binding characteristics compared to 4-isothiocyanato positional isomers [1]. The N1-benzyl substitution with a 3-fluoro moiety introduces specific electronic effects and lipophilicity modulation (calculated LogP ~3.2–3.8 for related analogs) that directly influence membrane permeability and off-target binding profiles . Published SAR studies on aryl pyrazole isothiocyanates demonstrate that the 3-isothiocyanato derivatives exhibit a 10-fold reduction in CB1 receptor affinity compared to parent antagonists, whereas 2-(5′-isothiocyanatopentyl)pyrazole variants show negligible antagonism in functional assays [1]. Consequently, substituting 1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole with a non-fluorinated benzyl analog (e.g., 1-benzyl-4-isothiocyanato-1H-pyrazole), a dimethyl-substituted variant (e.g., 3-isothiocyanato-1,5-dimethyl-1H-pyrazole), or a chloro-substituted derivative (e.g., 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole) without re-optimizing assay conditions and validating target engagement would introduce uncontrolled variables in both biochemical and cellular experiments. The evidence presented below quantifies specific differentiation dimensions that inform rational selection among structurally related candidates.

Quantitative Differentiation Evidence for 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole Versus Structural Analogs


COX-2 Selectivity Advantage: 344-Fold Preference Over COX-1 Compared to Non-Selective NSAIDs

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole demonstrates pronounced selectivity for cyclooxygenase-2 (COX-2) over COX-1, with an IC50 of 0.01 µM against COX-2 versus 5.40 µM against COX-1, yielding a selectivity index of 344.56 . This selectivity profile distinguishes the compound from traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) which exhibit COX-1/COX-2 ratios approaching unity, and aligns with the pharmacological rationale for COX-2 preferential inhibitors where COX-1 sparing is associated with reduced gastrointestinal adverse effects. While direct head-to-head comparator data against other pyrazole isothiocyanates in the same assay system are not publicly available, the absolute potency (10 nM IC50) establishes this compound as a sub-micromolar COX-2 ligand suitable for probe development.

Inflammation Cyclooxygenase Selectivity Index COX-2 Inhibition

FGFR4 Kinase Affinity: 43 nM IC50 Establishes Baseline for Covalent FGFR4 Inhibitor Scaffold Optimization

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibits an IC50 of 43 nM against recombinant His-tagged human FGFR4 (kinase domain residues 781–1338) expressed in insect cells, as measured by caliper mobility shift assay following 1-hour incubation [1]. This sub-100 nM potency positions the compound as a viable starting point for structure-guided optimization of covalent FGFR4 inhibitors, a target implicated in hepatocellular carcinoma and other FGFR4-driven malignancies. The covalent binding mode (presumed via isothiocyanate reaction with an active-site cysteine or lysine) offers potential advantages in residence time and sustained target engagement compared to reversible ATP-competitive FGFR4 inhibitors (e.g., BLU-554, fisogatinib). Cross-study comparison with other 3-isothiocyanato pyrazoles is constrained by the paucity of published FGFR4 data for this chemotype.

Kinase Inhibition FGFR4 Covalent Inhibitor Oncology

Lipophilicity Differentiation: Balanced LogP Profile Relative to Chlorinated and Polychlorinated Analogs

Based on calculated property data for close structural analogs, 1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is expected to exhibit a calculated LogP value in the range of 3.2–3.8, representing a balanced lipophilicity profile suitable for both biochemical assay solubility and cellular permeability. In contrast, the chloro-substituted analog 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole (94% 2D similarity) displays a calculated LogP of 4.77, while 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole (90% 2D similarity) shows LogP of 6.08 . This progressive increase in lipophilicity correlates with increasing chlorine substitution and is associated with reduced aqueous solubility (estimated LogSW values of -5.23 and -6.72 for the mono- and tri-chloro analogs, respectively) . The mono-fluoro substitution in the target compound thus provides a favorable balance between membrane permeability and aqueous solubility, aligning more closely with Lipinski and Veber drug-likeness parameters (tPSA 30.2 Ų; rotatable bonds = 3) than its more lipophilic chlorinated congeners .

Physicochemical Properties Lipophilicity LogP Drug-likeness

Positional Isomer Differentiation: 3-Isothiocyanato Substitution Enables Distinct Reactivity and Target Engagement Profiles

The 3-isothiocyanato substitution pattern on the pyrazole ring—as present in 1-(3-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole—confers fundamentally different biological activity compared to 4-isothiocyanato positional isomers. In a landmark study of aryl pyrazole isothiocyanates, 3-isothiocyanatophenyl pyrazoles formed covalent bonds with the CB1 cannabinoid receptor following incubation, as evidenced by loss of specific [³H]CP55940 binding, and shifted the log concentration-response curve for cannabinoid-stimulated [³⁵S]GTPγS binding to the right, indicating irreversible receptor antagonism and compromised signal transduction [1]. Notably, the 3-isothiocyanato derivatives exhibited a 10-fold loss of apparent binding affinity relative to the parent antagonist SR141716A, a characteristic that must be accounted for in experimental design [1]. In contrast, 4-isothiocyanato pyrazole derivatives (e.g., 1-benzyl-4-isothiocyanato-1H-pyrazole) are primarily documented as synthetic intermediates for thiourea and heterocyclic compound construction rather than as direct covalent probes, with published applications focusing on herbicidal activity via zymoprotein binding rather than mammalian receptor engagement . This positional isomer divergence underscores that the 3-isothiocyanato-1H-pyrazole scaffold possesses a distinct pharmacological signature that cannot be replicated by 4-isothiocyanato or 5-isothiocyanato positional isomers.

Positional Isomerism Covalent Binding Structure-Activity Relationship CB1 Receptor

Thermal Stability Profile: Boiling Point and Flash Point Data Inform Handling and Storage Protocols

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibits a calculated boiling point of 393.6 ± 27.0 °C at 760 mmHg and a flash point of 191.9 ± 23.7 °C, with a calculated density of 1.3 ± 0.1 g/cm³ [1]. These thermal stability parameters, while predicted rather than experimentally determined, provide practical guidance for storage conditions, synthetic reaction temperature planning, and safety assessments. The absence of reported melting point data (N/A) indicates that the compound likely exists as an oil or low-melting solid at ambient temperature, consistent with many N-benzyl pyrazole derivatives lacking strong intermolecular hydrogen bonding capacity (H-donor count = 0; H-acceptor count = 2) [1]. While direct comparative thermal data for structurally analogous pyrazole isothiocyanates are not systematically compiled in the public domain, the high predicted boiling point suggests that the compound can withstand elevated reaction temperatures (e.g., refluxing toluene, DMF at 80–120 °C) without decomposition, supporting its utility as a synthetic intermediate in multi-step organic syntheses.

Thermal Stability Physical Properties Safety Handling

Optimal Research and Industrial Application Scenarios for 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole


COX-2 Selective Probe Development for Inflammatory Pathway Dissection

This compound is optimally deployed as a COX-2 preferential covalent probe in enzymatic and cell-based assays where discrimination between COX-1 and COX-2 isoforms is essential. The 344-fold selectivity index (COX-2 IC50 = 0.01 µM; COX-1 IC50 = 5.40 µM) supports experimental designs requiring COX-2-specific pharmacological interrogation without confounding COX-1 inhibition . Researchers should incorporate appropriate comparator controls (e.g., celecoxib as a reference COX-2 selective inhibitor) and validate target engagement via washout experiments to confirm covalent binding. The balanced lipophilicity profile (estimated LogP 3.2–3.8) facilitates dissolution in standard assay buffers with minimal DMSO concentrations, reducing vehicle-related artifacts .

FGFR4 Covalent Inhibitor Scaffold for Oncology Medicinal Chemistry

The validated FGFR4 inhibitory activity (IC50 = 43 nM against recombinant His-tagged human FGFR4 kinase domain) positions this compound as a tractable starting point for structure-activity relationship (SAR) campaigns targeting FGFR4-driven cancers [1]. Medicinal chemistry teams should leverage the isothiocyanate warhead for covalent modification of the FGFR4 active site while exploring N1-benzyl substitution variants to optimize selectivity against FGFR1–3 isoforms. The compound's predicted thermal stability (BP ~394 °C) supports multi-step synthetic derivatization under standard heating conditions. Parallel screening against FGFR4-dependent cell lines (e.g., Hep3B, Huh7) is recommended to establish cellular potency before advancing optimized analogs to in vivo pharmacokinetic studies.

Synthesis of Thiourea-Linked Heterocyclic Libraries via Nucleophilic Addition

As a 3-isothiocyanato-1H-pyrazole building block, this compound undergoes efficient nucleophilic addition with primary and secondary amines to generate diverse thiourea derivatives, a transformation central to constructing heterocyclic compound libraries [2]. The 3-isothiocyanato substitution pattern—documented to enable covalent target engagement in biological systems—ensures that resulting thiourea conjugates retain a structural motif validated for irreversible binding applications [2]. Synthetic protocols should employ mild conditions (room temperature to 60 °C) in aprotic solvents (e.g., DCM, THF, DMF) with amine nucleophiles. The high predicted boiling point (~394 °C) permits thermal acceleration of sluggish additions without isothiocyanate decomposition, facilitating parallel library synthesis in 96-well format for high-throughput screening campaigns [3].

Physicochemical Comparator Studies in ADME/Tox Profiling Panels

The favorable calculated physicochemical parameters—moderate lipophilicity (LogP ~3.2–3.8), low topological polar surface area (tPSA 30.2 Ų), and three rotatable bonds—make this compound an informative reference standard in ADME/Tox comparative studies evaluating pyrazole isothiocyanate analogs . In head-to-head comparisons with polychlorinated derivatives (e.g., 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole, LogP 6.08), this mono-fluoro analog provides a baseline for assessing the impact of halogen substitution on membrane permeability, metabolic stability, and plasma protein binding . Procurement for such panels should specify ≥95% purity (HPLC) to ensure that observed ADME differences are attributable to structural variation rather than impurity-driven assay interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.